molecular formula C15H11Cl B102838 5-Chloro-5H-dibenzo[a,d][7]annulene CAS No. 18506-04-2

5-Chloro-5H-dibenzo[a,d][7]annulene

Cat. No. B102838
CAS RN: 18506-04-2
M. Wt: 226.7 g/mol
InChI Key: XUDMFUCJNFYMRZ-UHFFFAOYSA-N
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Description

“5-Chloro-5H-dibenzoa,dannulene” is a chemical compound with the molecular formula C15H11Cl . It is also known by other names such as “5-Chloro-5H-dibenzo[a,d]cycloheptene” and "Dibenzosuberenylchloride" .


Synthesis Analysis

The synthesis of 5H-dibenzo[a,d]cycloheptenes, which includes “5-Chloro-5H-dibenzoa,dannulene”, has been achieved from ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This transformation probably involves an intermolecular Friedel–Crafts-type alkylation and a subsequent intramolecular 7- endo-dig cyclization in one pot .


Molecular Structure Analysis

The molecular structure of “5-Chloro-5H-dibenzoa,dannulene” consists of 15 carbon atoms, 11 hydrogen atoms, and 1 chlorine atom . The exact mass of the molecule is 226.05500 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-5H-dibenzoa,dannulene” include a molecular weight of 226.70100 . The boiling point, melting point, and density are not available .

Safety and Hazards

The safety information for “5-Chloro-5H-dibenzoa,dannulene” indicates that it is classified as dangerous . Precautionary statements include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-chlorotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDMFUCJNFYMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454323
Record name 5-chloro-5H-dibenzo[a,d]cycloheptene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18506-04-2
Record name 5-chloro-5H-dibenzo[a,d]cycloheptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18506-04-2
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Synthesis routes and methods I

Procedure details

Certain of these prior art methods are described in U.S. Pat. No. 3,372,196 of Edward L. Engelhardt and in a publication of Engelhardt et al., J. Med. Chem., 11, 326-332 (1968). One such typical method begins with 5H-dibenzo[a,d]cycloheptene-5-one and first converts the ketone to the corresponding 5-hydroxy compound by reduction with borohydride followed by treatment with dry hydrogen chloride to produce the corresponding 5-chloro-5H-dibenzo[a,d]cycloheptene. This compound is then coupled with a Grignard reagent derived from dimethylaminopropyl chloride to produce the desired N,N-dimethyl-5H-dibenzo[a,d]cycloheptene-5-propylamine which is demethylated to the corresponding N-methyl derivative. Another method, disclosed in the above-mentioned patent, to prepare compounds of the type described involves the reaction of a 5H-dibenzo[a,d]cycloheptene-5-one with an alkoxypropyl magnesium halide to produce the corresponding 5-alkoxypropyl-5-hydroxy-5H-dibenzo[a,d]cycloheptene and reducing this compound using hydrogen iodide in acetic anhydride to produce a 5-(3-iodopropyl)-5H-dibenzo[a,d]cycloheptene in low yield. This compound is then reacted with ammonia or a lower alkyl or dialkyl amine to produce the corresponding 5-(3-aminopropyl, 3-alkylaminopropyl, or 3-dialkylaminopropyl)-5H-dibenzo[a,d]cycloheptene. Compounds of this type have tetrabenazine antagonist activity and are useful in the treatment of humans affected by depression as reported in the above-noted J. Med. Chem. article or as disclosed in the above-noted U.S. Pat. No. 3,372,196 of Engelhardt or are useful as intermediates in the preparation of such compounds.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

In this preparation 25 ml. of thionyl chloride is added dropwise, with vigorous stirring, to a slurry of 5 g. of 5H-dibenzo[a,d]cyclohepten-5-ol in 50 ml. of anhydrous benzene containing five drops of pydridine, at about 0°C. The resulting mixture is continually stirred and allowed to heat to room temperature and then allowed to stand for 4 hours. The resulting mixture is then evaporated under vacuum to remove solvent and excess reagent affording a crystalline residue of 5-chloro-5H-dibenzo[a,d]cycloheptene which is then further dried under vacuum.
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Synthesis routes and methods IV

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5.00 grams (24 millimoles) of 5H-dibenzo[a,d]cyclohepten-5-ol and 8.57 grams (72 millimoles) of thionyl chloride were heated together in refluxing benzene for 0.5 hour, then the solvent was vaporized to obtain a 5-chloro-5H-dibenzo[a,d]cycloheptene intermediate as residue.
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